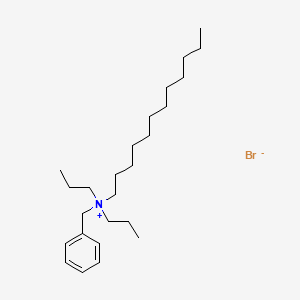
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate typically involves the reaction of diphenylmethylphosphine with 1-hydroxycyclohexyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphines, and substituted phosphonates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as osteoporosis and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in bone resorption, making it a potential therapeutic agent for bone-related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis.
Risedronate: Another bisphosphonate with similar applications.
Zoledronate: A potent bisphosphonate used in the treatment of bone metastases.
Uniqueness
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Unlike other bisphosphonates, it has a cyclohexyl group, which may influence its interaction with biological targets and its overall efficacy in therapeutic applications .
Propriétés
Numéro CAS |
89865-27-0 |
|---|---|
Formule moléculaire |
C32H33O4P |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
1-dibenzhydryloxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C32H33O4P/c33-32(24-14-5-15-25-32)37(34,35-30(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,33H,5,14-15,24-25H2 |
Clé InChI |
DSWYLCGDJLWHDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(O)P(=O)(OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


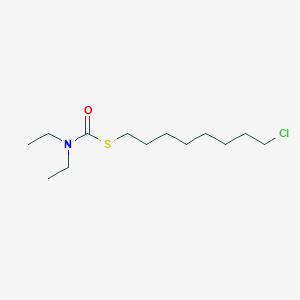



sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)

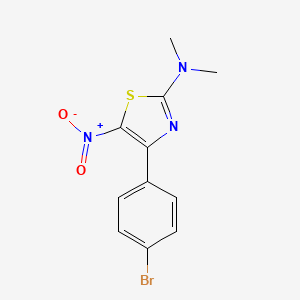
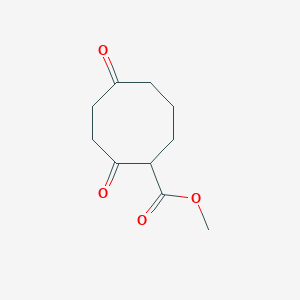
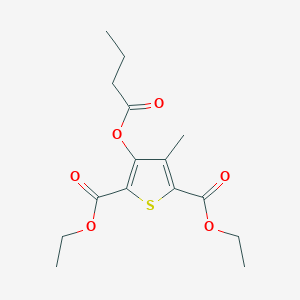
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
